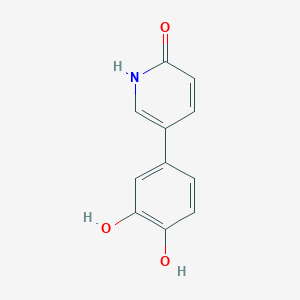
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as DOP-2 and is a derivative of pyridinone. DOP-2 has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学的研究の応用
DOP-2 has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DOP-2 has also been found to have anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, DOP-2 has been found to have neuroprotective properties, and it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
作用機序
The mechanism of action of DOP-2 is not fully understood. However, it has been proposed that DOP-2 exerts its biological activities by scavenging reactive oxygen species (ROS) and inhibiting the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). DOP-2 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
生化学的および生理学的効果
DOP-2 has various biochemical and physiological effects. It has been found to reduce the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress. DOP-2 has also been shown to increase the levels of glutathione (GSH), which is an important antioxidant in the body. Furthermore, DOP-2 has been found to inhibit the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
DOP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DOP-2 is also soluble in various solvents, which makes it easy to use in different experimental protocols. However, there are some limitations to using DOP-2 in lab experiments. The compound has poor aqueous solubility, which can limit its use in some experimental protocols. Furthermore, DOP-2 has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the whole organism.
将来の方向性
There are several future directions for the study of DOP-2. One potential direction is to investigate the potential of DOP-2 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of DOP-2 on the gut microbiome, as recent studies have shown that gut microbiota play an important role in the pathogenesis of various diseases. Furthermore, it would be interesting to investigate the effects of DOP-2 on the immune system, as it has been shown to have anti-inflammatory properties.
Conclusion:
In conclusion, DOP-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the treatment of various diseases. The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The mechanism of action of DOP-2 is not fully understood, but it is thought to exert its biological activities by scavenging ROS and inhibiting the activity of various enzymes. DOP-2 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of DOP-2, which include investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its effects on the gut microbiome and immune system.
合成法
The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction produces a yellow crystalline solid, which is purified by recrystallization. The structure of DOP-2 is confirmed by various spectroscopic techniques such as NMR and IR.
特性
CAS番号 |
146535-46-8 |
|---|---|
製品名 |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) |
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
5-(3,4-dihydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO3/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12-6-8/h1-6,13-14H,(H,12,15) |
InChIキー |
JZAIYBSZSNVXLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
同義語 |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


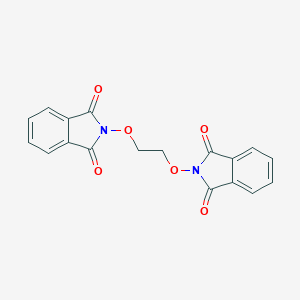
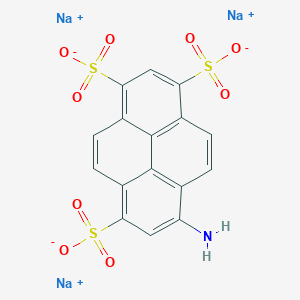
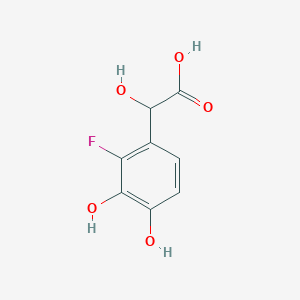
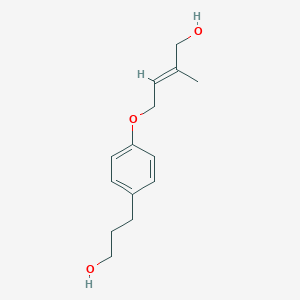
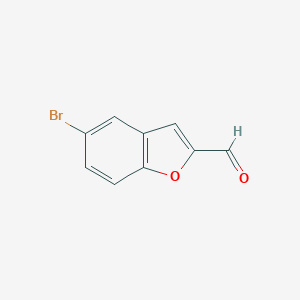
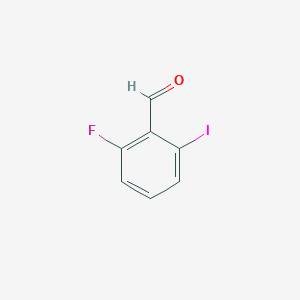

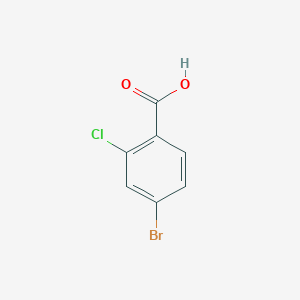
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
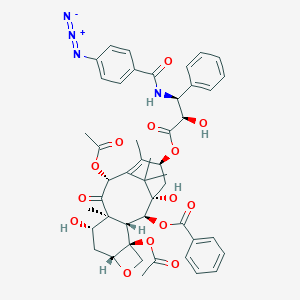
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)